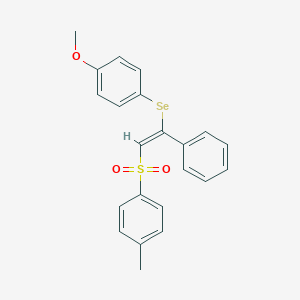
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane is an organoselenium compound characterized by the presence of a vinyl group substituted with a 4-methoxyphenyl group, a phenyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane typically involves the following steps:
Formation of the Vinyl Intermediate: The vinyl intermediate can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired vinyl compound.
Introduction of the Selenium Atom: The vinyl intermediate is then reacted with a selenium reagent, such as diphenyl diselenide, in the presence of a base like sodium hydride or potassium tert-butoxide. This step introduces the selenium atom into the molecule.
Tosylation: The final step involves the tosylation of the compound using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-selenium bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: New organoselenium compounds with varied functional groups
Scientific Research Applications
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in antioxidant defense. Additionally, the compound’s ability to form stable carbon-selenium bonds allows it to interact with various biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: An ester of malonic acid used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with similar applications.
Malonic acid: A simple dicarboxylic acid used as a precursor for various chemical compounds.
Uniqueness
(E)-(4-Methoxyphenyl)(1-phenyl-2-tosylvinyl)selane is unique due to the presence of the selenium atom, which imparts distinct chemical properties and reactivity compared to similar carbon-based compounds
Properties
Molecular Formula |
C22H20O3SSe |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[(E)-2-(4-methoxyphenyl)selanyl-2-phenylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C22H20O3SSe/c1-17-8-12-20(13-9-17)26(23,24)16-22(18-6-4-3-5-7-18)27-21-14-10-19(25-2)11-15-21/h3-16H,1-2H3/b22-16+ |
InChI Key |
QWQXIPODLGCTKD-CJLVFECKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C2=CC=CC=C2)/[Se]C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


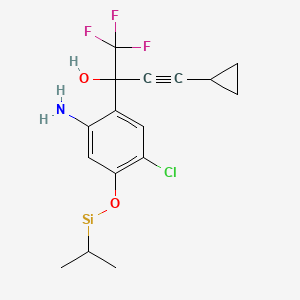
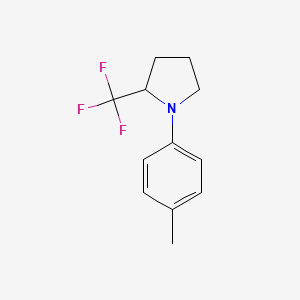
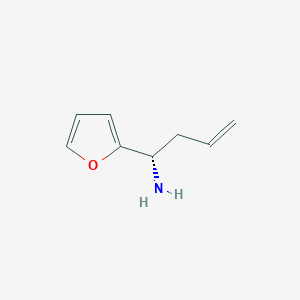
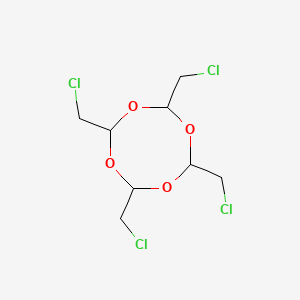
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
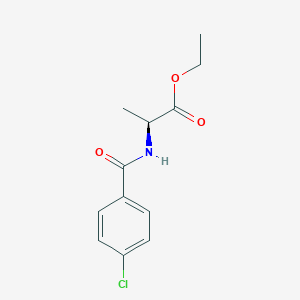
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
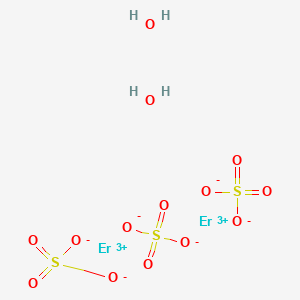
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
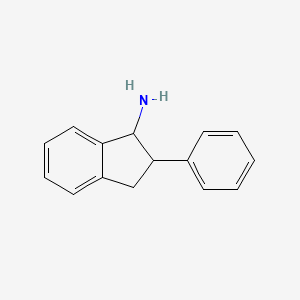
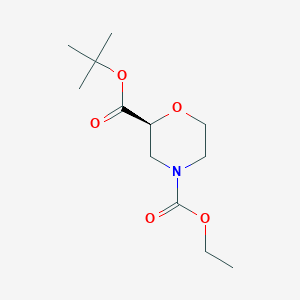
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)

